molecular formula C14H20ClNO2 B13477265 Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride

Cat. No.: B13477265
M. Wt: 269.77 g/mol
InChI Key: VRBDIOVDQNYFBY-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an amino group and a phenyl group, as well as a carboxylate ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced onto the cyclohexane ring.

    Esterification: The carboxylate ester moiety is introduced through an esterification reaction, typically using methanol and an acid catalyst.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products

    Oxidation: Nitro derivatives or other oxidized forms.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility in water as a hydrochloride salt also enhances its versatility in various experimental conditions.

Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

methyl 1-amino-4-phenylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-17-13(16)14(15)9-7-12(8-10-14)11-5-3-2-4-6-11;/h2-6,12H,7-10,15H2,1H3;1H

InChI Key

VRBDIOVDQNYFBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(CC1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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